Proven Utility as a Key Intermediate in a Patented Synthesis of Estrogen Receptor Modulators
The target compound is explicitly claimed as an intermediate in the preparation of therapeutically relevant estrogen receptor modulators in a granted US patent [1]. While the patent does not provide isolated yield data for this specific intermediate, its presence in a validated, multi-step synthetic sequence demonstrates a unique utility that is not shared by closely related analogs like 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole or 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The use of this specific butynyl-substituted intermediate is essential for constructing the precise molecular architecture of the final, active pharmaceutical ingredient.
| Evidence Dimension | Validated Role in a Patent-Protected Synthetic Route |
|---|---|
| Target Compound Data | Key intermediate in the synthesis of a series of estrogen receptor modulators. |
| Comparator Or Baseline | 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365888-99-8) and 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which serve as alternative intermediates in the same patent but lead to different final compounds or represent earlier stages in the synthetic sequence. |
| Quantified Difference | Not applicable; the differentiation is qualitative and based on the compound's specific role in a defined, patented synthetic pathway. |
| Conditions | Multi-step organic synthesis as described in U.S. Patent No. US9399646B2. |
Why This Matters
For scientific procurement in a medicinal chemistry program, using a compound with a demonstrated role in a successful, patented synthesis provides a validated starting point, reducing synthetic risk and aligning with established intellectual property.
- [1] Smith, N. D., et al. (2016). Estrogen receptor modulators and uses thereof. U.S. Patent No. US9399646B2. View Source
